molecular formula C11H10ClN3 B1453058 6-Chloro-N-(4-pyridinylmethyl)-2-pyridinamine CAS No. 1220018-69-8

6-Chloro-N-(4-pyridinylmethyl)-2-pyridinamine

Cat. No. B1453058
M. Wt: 219.67 g/mol
InChI Key: MJSMOVNBFDNBIQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 6-Chloro-N-(4-pyridinylmethyl)-2-pyridinamine is 1S/C10H9ClN4/c11-9-5-10(15-7-14-9)13-6-8-1-3-12-4-2-8/h1-5,7H,6H2,(H,13,14,15) and the corresponding InChI key is KHHGCFDOIVUOTF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The boiling point of 6-Chloro-N-(4-pyridinylmethyl)-2-pyridinamine is predicted to be 476.3±35.0 °C and its density is predicted to be 1.368±0.06 g/cm3 . Its pKa value is predicted to be 5.23±0.10 .

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • 6-Chloro-N-(4-pyridinylmethyl)-2-pyridinamine is utilized in chemical reactions involving the activation of C(sp2)−H bonds and the reduction of CE bonds, demonstrating its role in complex chemical processes. This was highlighted in the work by Resano Barrio, Esteruelas, and Oñate (2004) in their study on the reaction behaviors of RCHE-py substrates with an osmium-hexahydride complex (Resano Barrio et al., 2004).
    • Another application is in the development of large-scale synthesis processes, such as the multi-kilogram-scale synthesis of selective and reversible antagonists of the P2Y12 receptor, as discussed by Andersen et al. (2013) (Andersen et al., 2013).
  • Pharmacological Research :

    • In pharmacological research, 6-Chloro-N-(4-pyridinylmethyl)-2-pyridinamine derivatives have been investigated for potential therapeutic applications. For instance, Samadi et al. (2013) explored its use in the treatment of Alzheimer's disease, designing chloropyridine-donepezil hybrids for cholinesterase inhibition (Samadi et al., 2013).
  • Material Science and Engineering :

    • The compound has been used in material science, particularly in the synthesis and characterization of new materials. For example, Cao et al. (2012) discussed its application in the synthesis of iron(II) dichloride complexes for ethylene polymerization, highlighting its role in creating new polymeric materials (Cao et al., 2012).

properties

IUPAC Name

6-chloro-N-(pyridin-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-10-2-1-3-11(15-10)14-8-9-4-6-13-7-5-9/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSMOVNBFDNBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(4-pyridinylmethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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